Cas no 393838-65-8 (N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide)

N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide 化学的及び物理的性質
名前と識別子
-
- N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide
- 2,5-dichloro-N-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide
- 3-Thiophenecarboxylic acid, 2,5-dichloro-, 2-[4-(1-piperidinylsulfonyl)benzoyl]hydrazide
- F0715-0270
- 2,5-dichloro-N'-(4-(piperidin-1-ylsulfonyl)benzoyl)thiophene-3-carbohydrazide
- 2,5-dichloro-N'-(4-piperidin-1-ylsulfonylbenzoyl)thiophene-3-carbohydrazide
- 393838-65-8
- AKOS024598184
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- インチ: 1S/C17H17Cl2N3O4S2/c18-14-10-13(15(19)27-14)17(24)21-20-16(23)11-4-6-12(7-5-11)28(25,26)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,20,23)(H,21,24)
- InChIKey: VONGFFDZKXQBKZ-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)SC(Cl)=CC=1C(NNC(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1)=O
計算された属性
- せいみつぶんしりょう: 461.0037538g/mol
- どういたいしつりょう: 461.0037538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 674
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 132Ų
じっけんとくせい
- 密度みつど: 1.507±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 8.86±0.23(Predicted)
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0715-0270-20mg |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |
393838-65-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0715-0270-30mg |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |
393838-65-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0715-0270-50mg |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |
393838-65-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0715-0270-2μmol |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |
393838-65-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0715-0270-20μmol |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |
393838-65-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0715-0270-1mg |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |
393838-65-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0715-0270-5μmol |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |
393838-65-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0715-0270-15mg |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |
393838-65-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0715-0270-10mg |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |
393838-65-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0715-0270-10μmol |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide |
393838-65-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide 関連文献
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazideに関する追加情報
Comprehensive Overview of N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide (CAS No. 393838-65-8)
The compound N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide (CAS No. 393838-65-8) is a sophisticated organic molecule that has garnered significant attention in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a thiophene ring substituted with chlorine atoms and a piperidine sulfonyl group, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors.
In recent years, the demand for novel heterocyclic compounds like N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide has surged, driven by the need for innovative therapeutics. The compound's sulfonyl hydrazide moiety is a key feature, often associated with anti-inflammatory and antimicrobial properties. This aligns with current trends in drug discovery, where multi-target agents are highly sought after to address complex diseases like cancer and metabolic disorders.
The synthesis of CAS No. 393838-65-8 involves a series of well-optimized reactions, including acyl hydrazide formation and sulfonylation. These steps are critical for achieving high purity and yield, which are essential for pharmaceutical applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize the compound, ensuring its structural integrity and consistency.
One of the most frequently asked questions about N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide revolves around its solubility and stability under physiological conditions. Studies indicate that the compound exhibits moderate solubility in polar organic solvents, which is advantageous for formulation development. Additionally, its stability in aqueous environments is being investigated to assess its suitability for oral or injectable administration.
From a mechanistic perspective, the compound's thiophene-carbonyl and piperidine-sulfonyl groups are believed to contribute to its bioactivity. These functional groups can engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins. This mechanism is particularly relevant in the context of enzyme inhibition, a hot topic in drug discovery for conditions like diabetes and neurodegenerative diseases.
Another area of interest is the compound's potential role in cancer research. Preliminary studies suggest that N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide may exhibit cytotoxic effects against certain cancer cell lines. This has sparked curiosity about its structure-activity relationship (SAR) and whether derivatives could be developed to improve efficacy and reduce side effects.
In the realm of computational chemistry, CAS No. 393838-65-8 has been the subject of molecular docking studies. These simulations aim to predict how the compound interacts with biological targets, providing insights into its pharmacophore and potential modifications. Such approaches are increasingly popular as they accelerate the drug discovery process and reduce reliance on costly experimental trials.
Environmental and toxicological assessments of N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide are also underway. Understanding its biodegradability and ecotoxicity is crucial for ensuring sustainable use in pharmaceutical applications. This aligns with the growing emphasis on green chemistry and the development of environmentally friendly compounds.
In summary, N'-(2,5-dichlorothiophene-3-carbonyl)-4-(piperidine-1-sulfonyl)benzohydrazide (CAS No. 393838-65-8) represents a fascinating area of research with broad implications for drug discovery and development. Its unique structural features, combined with its potential bioactivity, make it a compound worth watching in the coming years. As scientific advancements continue, further studies will undoubtedly uncover new applications and optimize its therapeutic potential.
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